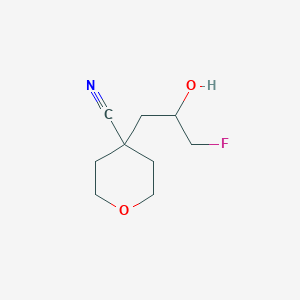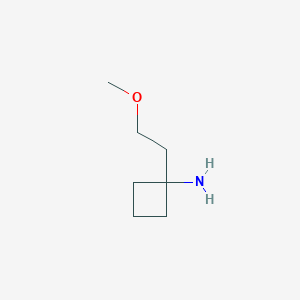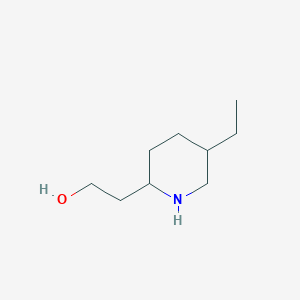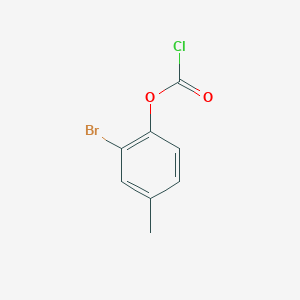![molecular formula C7H12N2O3 B13249242 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13249242.png)
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound that features an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of ethylamine with ethylene oxide to form 2-(ethylamino)ethanol. This intermediate is then reacted with phosgene to yield the desired oxazolidine-2,4-dione compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives.
科学的研究の応用
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins to modulate inflammatory responses or inhibit the growth of cancer cells.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Azo Dye Derivatives: These compounds have applications in various fields, including as dyes and bioactive agents.
Uniqueness
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is unique due to its specific oxazolidine ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O3/c1-2-8-3-4-9-6(10)5-12-7(9)11/h8H,2-5H2,1H3 |
InChIキー |
WOWXVZTVKPBCGA-UHFFFAOYSA-N |
正規SMILES |
CCNCCN1C(=O)COC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine](/img/structure/B13249162.png)

![2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13249173.png)

![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)
amine](/img/structure/B13249196.png)

![1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one](/img/structure/B13249212.png)
![5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13249214.png)

amine](/img/structure/B13249221.png)



